NO Inhibition Potency vs. Sub-Micromolar Analogues
In the same LPS‑stimulated RAW 264.7 macrophage assay, CH 17 (CAS 105686‑90‑6) inhibited NO production with an IC₅₀ of 30 nM, making it the most potent derivative among the 17 fluorinated dimethoxy‑ and trimethoxychalcones tested. By contrast, the other active analogues (compounds 1, 5, 7, 10, 11) showed only sub‑micromolar IC₅₀ values (i.e., at least 3‑ to 30‑fold higher), demonstrating that the specific 3,4,5‑trimethoxy‑4′‑fluoro substitution pattern confers a uniquely low IC₅₀ [1].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) for NO production |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM |
| Comparator Or Baseline | Chalcones 1, 5, 7, 10, 11 (various fluorination/methoxylation patterns): IC₅₀ in the sub‑micromolar range (>100 nM to <1 µM) |
| Quantified Difference | ≥3‑fold to ≥30‑fold lower IC₅₀ for the target compound |
| Conditions | LPS‑stimulated murine macrophage cell line RAW 264.7; NO production measured after 24 h incubation with compound |
Why This Matters
Procurement of this specific compound is essential for assay systems requiring a low‑nanomolar probe of iNOS‑dependent NO production, where generic fluorinated chalcones would fail to achieve the same potency at equivalent concentrations.
- [1] Rojas, J.; Payá, M.; Domínguez, J. N.; Luisa Ferrándiz, M. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production. Bioorg. Med. Chem. Lett. 2002, 12 (15), 1951–1954. View Source
